Cas no 1337607-03-0 (4-Bromo-1-(2-methylphenyl)pyrazole)

4-Bromo-1-(2-methylphenyl)pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-(2-methylphenyl)pyrazole
-
- MDL: MFCD21100064
- Inchi: 1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3
- InChI Key: HMULFHZEMGDGLG-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 2.9
- Topological Polar Surface Area: 17.8
4-Bromo-1-(2-methylphenyl)pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B697485-100mg |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B697485-1g |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 1g |
$ 224.00 | 2023-04-18 | ||
TRC | B697485-500mg |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 500mg |
$ 161.00 | 2023-04-18 | ||
Enamine | EN300-306378-10.0g |
4-bromo-1-(2-methylphenyl)-1H-pyrazole |
1337607-03-0 | 95% | 10.0g |
$640.0 | 2023-02-25 | |
Aaron | AR00HTOM-10g |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 95% | 10g |
$905.00 | 2023-12-16 | |
Aaron | AR00HTOM-500mg |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 95% | 500mg |
$153.00 | 2025-01-25 | |
1PlusChem | 1P00HTGA-2.5g |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 95% | 2.5g |
$312.00 | 2023-12-22 | |
1PlusChem | 1P00HTGA-500mg |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 95% | 500mg |
$172.00 | 2023-12-22 | |
1PlusChem | 1P00HTGA-1g |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 98% | 1g |
$150.00 | 2025-02-28 | |
1PlusChem | 1P00HTGA-5g |
4-Bromo-1-(2-methylphenyl)pyrazole |
1337607-03-0 | 98% | 5g |
$429.00 | 2025-02-28 |
4-Bromo-1-(2-methylphenyl)pyrazole Related Literature
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
2. Book reviews
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 4-Bromo-1-(2-methylphenyl)pyrazole
4-Bromo-1-(2-methylphenyl)pyrazole (CAS No. 1337607-03-0): A Comprehensive Overview
4-Bromo-1-(2-methylphenyl)pyrazole (CAS No. 1337607-03-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The presence of a bromine atom and a substituted phenyl group in its molecular structure provides a foundation for a wide range of chemical modifications and biological activities.
The chemical structure of 4-Bromo-1-(2-methylphenyl)pyrazole consists of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The bromine substitution at the 4-position and the 2-methylphenyl group attached to the 1-position confer specific properties that are crucial for its biological activity. The bromine atom, being an electron-withdrawing group, influences the electronic distribution within the molecule, potentially affecting its reactivity and binding affinity to biological targets.
In recent years, 4-Bromo-1-(2-methylphenyl)pyrazole has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its use as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are enzymes involved in cell signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the ability of 4-Bromo-1-(2-methylphenyl)pyrazole to selectively inhibit the activity of protein kinase C (PKC), a family of serine/threonine kinases that play critical roles in cellular processes such as proliferation, differentiation, and apoptosis. The selective inhibition of PKC by this compound suggests its potential as a therapeutic agent for conditions where aberrant PKC activity is observed.
Beyond its enzymatic inhibition properties, 4-Bromo-1-(2-methylphenyl)pyrazole has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-Bromo-1-(2-methylphenyl)pyrazole could be a valuable candidate for the development of anti-inflammatory drugs.
The pharmacokinetic properties of 4-Bromo-1-(2-methylphenyl)pyrazole have also been explored to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, making it a promising candidate for further preclinical and clinical evaluation.
In addition to its potential therapeutic applications, 4-Bromo-1-(2-methylphenyl)pyrazole has been used as a building block in synthetic chemistry. Its reactive bromine atom allows for various chemical transformations, such as Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules. This versatility makes it an important intermediate in the synthesis of more complex pharmaceuticals and materials.
The safety profile of 4-Bromo-1-(2-methylphenyl)pyrazole has been evaluated through various toxicity studies. These studies have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety assessments are necessary to ensure its safe use in humans.
In conclusion, 4-Bromo-1-(2-methylphenyl)pyrazole (CAS No. 1337607-03-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive lead compound for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as an important molecule in the field.
1337607-03-0 (4-Bromo-1-(2-methylphenyl)pyrazole) Related Products
- 2418710-13-9(3-(Aminomethyl)-5-azidophenyl sulfurofluoridate)
- 953184-14-0(N-4-methyl-3-(2-oxopiperidin-1-yl)phenylpropane-1-sulfonamide)
- 147959-16-8(1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid)
- 2172055-92-2(5-tert-butyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid)
- 1154887-75-8(N-(3-ethoxypropyl)oxan-4-amine)
- 1252542-36-1(N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide)
- 615-18-9(2-Chlorobenzoxazole)
- 1628553-06-9(2H-Pyran, tetrahydro-3-[(1E)-2-nitroethenyl]-)
- 2171576-94-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methylcyclopropyl)carbamoylpropanoic acid)
- 324570-24-3(Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate)




